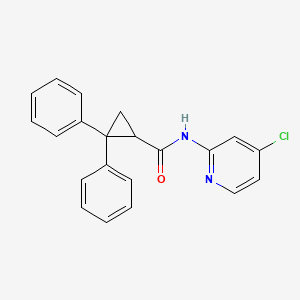![molecular formula C22H16N6O7 B5107295 4,4'-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide]](/img/structure/B5107295.png)
4,4'-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
'4,4'-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide]' is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'Bis-pyrimidine benzamides' and is synthesized by using a specific method.
Wirkmechanismus
The mechanism of action of '4,4'-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide]' is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are essential for the growth and survival of cancer cells. It is also believed to have an effect on the DNA replication process, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 'Bis-pyrimidine benzamides' are still being studied. However, it has been found to have a significant impact on the growth and proliferation of cancer cells. It has also been found to have an effect on the central nervous system, which makes it a potential candidate for treating neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of '4,4'-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide]' is its potential use in cancer research. It has shown promising results in inhibiting the growth of cancer cells and is being studied for its potential use in treating various types of cancer. However, one of the limitations of this compound is its toxicity, which makes it challenging to use in lab experiments.
Zukünftige Richtungen
The future directions of 'Bis-pyrimidine benzamides' include further research into its potential use in cancer research, neurodegenerative diseases, and the development of new antibiotics, antiviral agents, and antifungal agents. It is also being studied for its potential use in combination therapy with other drugs to enhance its effectiveness and reduce toxicity. Additionally, further research is needed to understand the mechanism of action of this compound and its biochemical and physiological effects.
Synthesemethoden
The synthesis of '4,4'-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide]' involves the reaction between 4,4'-oxybis(benzoic acid) and N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 2,4,6-trimethylpyridine (TMP) as a catalyst. This reaction results in the formation of the intermediate compound, which is then treated with N,N-dimethylformamide (DMF) and triethylamine (TEA) to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The 'Bis-pyrimidine benzamides' have been extensively researched for their potential applications in various fields. One of the significant applications of this compound is in cancer research, where it has shown promising results in inhibiting the growth of cancer cells. It is also being studied for its potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Other areas of research include the development of new antibiotics, antiviral agents, and antifungal agents.
Eigenschaften
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-[4-[(2,4-dioxo-1H-pyrimidin-5-yl)carbamoyl]phenoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O7/c29-17(25-15-9-23-21(33)27-19(15)31)11-1-5-13(6-2-11)35-14-7-3-12(4-8-14)18(30)26-16-10-24-22(34)28-20(16)32/h1-10H,(H,25,29)(H,26,30)(H2,23,27,31,33)(H2,24,28,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPWBEAYLSUMAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CNC(=O)NC2=O)OC3=CC=C(C=C3)C(=O)NC4=CNC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5107220.png)
![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B5107225.png)
![4-methoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5107238.png)

![5-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5107249.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5107258.png)

![[1-(1-pyrenylmethyl)-2-piperidinyl]methanol](/img/structure/B5107288.png)
![4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-fluorobenzyl)-2-piperazinone](/img/structure/B5107290.png)
![{3-[5-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B5107301.png)
![2-[(diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-bromobenzoate hydrochloride](/img/structure/B5107303.png)
![3-(4-fluorobenzyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5107307.png)
![2-(3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5107312.png)
![N-(5-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B5107313.png)
